molecular formula C17H13Cl2N3OS B4140431 N-(3-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

N-(3-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

Cat. No. B4140431
M. Wt: 378.3 g/mol
InChI Key: XNWGXYIAAMUJHS-UHFFFAOYSA-N
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Description

N-(3-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide, also known as DTTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, medicinal chemistry, and biomedical research. DTTA is a thiazole-containing compound that exhibits potent biological activities, making it an attractive target for drug development.

Mechanism of Action

The mechanism of action of N-(3-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell proliferation and survival. N-(3-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects
N-(3-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of immune function. Additionally, N-(3-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(3-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has several advantages for use in laboratory experiments, including its high purity and potency. However, its limited solubility in water can make it challenging to work with in certain assays. Additionally, the lack of a comprehensive understanding of its mechanism of action can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(3-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide. One area of interest is the development of new analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide and to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(3-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide in humans.

Scientific Research Applications

N-(3-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit potent anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, N-(3-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been shown to exhibit antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

N-[3-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3OS/c1-10(23)20-12-4-2-3-11(7-12)16-9-24-17(22-16)21-13-5-6-14(18)15(19)8-13/h2-9H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWGXYIAAMUJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
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